5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose

Descripción general

Descripción

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose is a biochemical compound of immense importance in the realm of biomedicine . It plays a pivotal role as a precursor molecule in the intricate synthesis of diverse therapeutic agents and pharmaceutics, specifically tailored to combat viral infections .

Synthesis Analysis

The synthesis of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose involves several steps. The process starts with D-Fructose and 2,2-dimethoxypropane added to acetone in a round-bottomed flask equipped with a Teflon-coated magnetic stir bar . The mixture is then stirred for 6 hours at 0°C. Concentrated ammonium hydroxide is added to neutralize the acid and the solvent is removed by rotary evaporation at 25°C to give a white solid .Molecular Structure Analysis

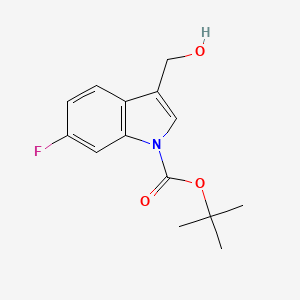

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose contains a total of 26 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose has a molecular formula of C8H12O5 . It contains a total of 25 atoms; 12 Hydrogen atoms, 8 Carbon atoms, and 5 Oxygen atoms .Aplicaciones Científicas De Investigación

Inhibition of Bacterial Growth

One notable application of derivatives related to 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose is in the inhibition of bacterial growth, particularly through targeting the biosynthesis of lipopolysaccharides, an essential component of the outer membrane of Gram-negative bacteria. Compounds analogous to the substrates or intermediates in the biosynthetic pathways, such as erythronic acid 4-phosphate, were found to inhibit arabinose 5-phosphate isomerase, a key enzyme in this process. These inhibitors could potentially halt bacterial growth or increase bacterial susceptibility to other antibiotics or natural defenses, although direct antibacterial activity was not observed in vitro (Bigham et al., 1984).

Improved Synthesis of Isotopically Substituted Carbohydrates

Another application lies in the synthesis of isotopically substituted carbohydrates for research purposes. The compound has been used in the preparation of D-(6-13C)glucose and L-(6-13C)idose via cyanohydrin reduction, offering a simpler and higher yield route compared to traditional methods. This process involves the transformation of specific intermediates through a series of steps that ultimately yield isotopically labeled sugars, useful for various analytical and research applications (King-Morris et al., 1988).

Catalysis of Carbohydrate Epimerization

The compound also plays a role in the catalysis of carbohydrate epimerization, a crucial technology for the production of rare sugars. Sn-Beta zeolites in the presence of sodium tetraborate have been shown to catalyze the selective epimerization of aldoses in aqueous media. This process involves a 1,2 carbon shift, offering a general method for performing carbohydrate epimerizations and overcoming the main disadvantages of current enzymatic and inorganic processes (Gunther et al., 2012).

Propiedades

IUPAC Name |

(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCFFAQYBYYGI-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1528082.png)

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)

![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)

![5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1528090.png)

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)

![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)

![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)

![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)

![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)